2-Bromo-4-nitroimidazole

Catalog No.
S661760
CAS No.
65902-59-2
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-nitroimidazole

CAS Number

65902-59-2

Product Name

2-Bromo-4-nitroimidazole

IUPAC Name

2-bromo-5-nitro-1H-imidazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)

InChI Key

UWRJWMLKEHRGOH-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(NC(=N1)Br)[N+](=O)[O-]

Synthesis and Characterization:

2-Bromo-4-nitro-1H-imidazole is a heterocyclic compound containing a five-membered imidazole ring with a bromine atom at the second position and a nitro group at the fourth position. While the specific details of its synthesis might be proprietary information, scientific literature describes various methods for synthesizing similar nitroimidazole derivatives. These methods often involve nitration of precursor imidazole compounds, followed by subsequent halogenation steps [, ].

2-Bromo-4-nitroimidazole is an organic compound with the molecular formula C₃H₂BrN₃O₂. It features a bromine atom and a nitro group attached to an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-tuberculosis and anti-leishmanial drugs. Its structural characteristics contribute to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Reduction Reactions: The nitro group can undergo reduction to form amines or other functional groups.
  • Coupling Reactions: It can act as a coupling partner in reactions to synthesize more complex molecules, such as in the synthesis of Delamanid, a drug for multi-drug resistant tuberculosis .

2-Bromo-4-nitroimidazole exhibits significant biological activity, particularly as an antimicrobial agent. It is known for its:

  • Antitubercular Activity: It serves as a precursor for compounds that are effective against Mycobacterium tuberculosis.
  • Antileishmanial Properties: Research indicates that derivatives of this compound show potential against leishmaniasis .
  • Mechanism of Action: Its activity is often attributed to the nitro group, which can be reduced within microbial cells to reactive intermediates that damage cellular components.

Several methods have been developed for synthesizing 2-bromo-4-nitroimidazole:

  • Bromination of 4-Nitroimidazole: This method involves reacting 4-nitroimidazole with bromine in the presence of a base like sodium bicarbonate. The reaction typically occurs under controlled temperatures to optimize yield and minimize side products .
  • Kilogram-Scale Synthesis: An improved method allows for large-scale production involving dibromination followed by selective debromination, making it feasible for industrial applications .
  • Sequential Reactions: Some synthetic routes utilize sequential reactions involving intermediates to enhance efficiency and yield .

2-Bromo-4-nitroimidazole finds applications in various fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of drugs targeting infectious diseases, particularly tuberculosis and leishmaniasis .
  • Research: The compound serves as a valuable tool in studying the mechanisms of action of nitroimidazole derivatives and their interactions with biological systems.

Studies on 2-bromo-4-nitroimidazole often focus on its interactions with biological macromolecules:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in microbial metabolism.
  • Cellular Uptake Mechanisms: Investigations into how this compound enters microbial cells can provide insights into its efficacy and potential resistance mechanisms.

Several compounds share structural similarities with 2-bromo-4-nitroimidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-NitroimidazoleNitro group at position 4Precursor for various derivatives; less reactive than bromo-substituted analogs.
2-NitroimidazoleNitro group at position 2Exhibits different biological activities; used in different therapeutic contexts.
5-Bromo-4-nitroimidazoleBromine at position 5Different substitution pattern affects reactivity and selectivity in reactions.
DelamanidNitro group and imidazole ringA clinically approved drug derived from 2-bromo-4-nitroimidazole; specifically targets tuberculosis.

The uniqueness of 2-bromo-4-nitroimidazole lies in its specific bromination pattern combined with the nitro group, which enhances its reactivity and biological properties compared to other similar compounds.

XLogP3

1.2

LogP

0.71 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65902-59-2

Wikipedia

2-Bromo-4-nitroimidazole

Dates

Modify: 2023-08-15

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